

Application Notes and Protocols for Continuous Leucrose Synthesis Using Immobilized Dextranucrase

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Compound of Interest

Compound Name: *Leucrose*

Cat. No.: *B1674814*

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Introduction

Leucrose, a non-cariogenic sucrose isomer with prebiotic properties, is gaining significant interest in the pharmaceutical and food industries. It is synthesized from sucrose and fructose through a transfructosylation reaction catalyzed by the enzyme dextranucrase. Continuous production of **leucrose** offers several advantages over batch processes, including higher productivity, improved enzyme stability, and greater process control. Immobilization of dextranucrase is a key enabling technology for the development of efficient continuous synthesis platforms.

These application notes provide detailed protocols for the immobilization of dextranucrase from *Leuconostoc mesenteroides* using three different methods: affinity binding to Sephadex G-200, covalent attachment to Eupergit C 250L, and entrapment in calcium alginate beads. Furthermore, a protocol for continuous **leucrose** synthesis in a packed bed reactor is described, along with methods for the quantification of substrates and products.

Data Presentation

The following tables summarize key quantitative data for free and immobilized dextranucrase, as well as the efficiency of **leucrose** synthesis under various conditions.

Table 1: Kinetic Parameters of Free and Immobilized Dextranucrase

Enzyme Form	Support	K _m (mM)	k _{cat} (s ⁻¹)	Specific Activity Retention (%)	Reference
Free Enzyme	-	13.1	640	100	[1]
Immobilized	Sephadex G-200	18.1	450	>80	[1]
Immobilized	Eupergit C 250L	-	-	83.3 (activity yield)	[1]
Immobilized	Calcium Alginate	-	-	-	

Table 2: **Leucrose** Synthesis Yield with Immobilized Dextranucrase

Immobilization Support	Sucrose Concentration	Fructose Concentration	Reaction Time (h)	Leucrose Yield/Conversion	Reference
Calcium Alginate Beads	100 g/L	400 g/L	24	74 g/L Leucrose	[1]
Not Specified	0.5 M	1.0 M	-	27.8% increase in yield	[1]
Sephadex G-200	-	-	24	~74% sucrose conversion to leucrose	

Table 3: Operational Stability of Immobilized Dextranucrase in Continuous **Leucrose** Synthesis

Immobilization Support	Reactor Type	Half-life of Enzyme Activity (days)	Productivity	Reference
Sephadex G-200	Packed Column	15	-	
Calcium Alginate Beads	Plug-flow Packed Bed Reactor	-	0.7–3.6 g U ⁻¹	

Experimental Protocols

Protocol 1: Affinity Immobilization of Dextransucranase on Sephadex G-200

This protocol describes the immobilization of dextransucrase via affinity interaction with a dextran-based resin.

Materials:

- Dextransucrase from *Leuconostoc mesenteroides* NRRL B-512F (produced in sucrose-free medium)
- Sephadex G-200 resin
- 20 mM Sodium acetate buffer (pH 5.4)
- Chromatography column

Procedure:

- **Enzyme Preparation:** Produce dextransucrase by fermenting a constitutive mutant of *Leuconostoc mesenteroides* NRRL B-512F in a sucrose-free medium. Separate the enzyme from the fermentation broth using ultrafiltration. Ensure the purified enzyme is free of dextran polymer.
- **Resin Preparation:** Swell the Sephadex G-200 resin in 20 mM sodium acetate buffer (pH 5.4) according to the manufacturer's instructions.

- **Column Packing:** Pack a chromatography column with the swollen Sephadex G-200 resin. Equilibrate the column by washing with 3-5 column volumes of the sodium acetate buffer.
- **Enzyme Loading:** Load the purified dextranase solution onto the equilibrated Sephadex G-200 column. Allow the enzyme solution to pass through the column at a slow flow rate to facilitate binding.
- **Washing:** Wash the column with 2-3 column volumes of the sodium acetate buffer to remove any unbound enzyme.
- **Storage:** The immobilized dextranase on Sephadex G-200 is now ready for use or can be stored at 4°C in the same buffer.

Protocol 2: Covalent Immobilization of Dextranase on Eupergit C 250L

This protocol details the covalent attachment of dextranase to an epoxy-activated acrylic polymer.

Materials:

- Dextranase from *Leuconostoc mesenteroides* B-512F
- Dextranase
- Eupergit C 250L
- Sodium acetate buffer (pH 5.4)
- Centrifuge

Procedure:

- **Enzyme Pre-treatment:** Treat the dextranase preparation with dextranase to remove the associated dextran polymer. This increases the accessibility of the enzyme's reactive groups.
- **Immobilization Reaction:**

- Suspend Eupergit C 250L in a solution of the dextranase-treated dextransucrase in sodium acetate buffer (pH 5.4).
- The ratio of enzyme to support can be varied (e.g., from 0.2:1 to 30:1 mg enzyme per gram of support) to optimize loading.
- Gently agitate the suspension at a controlled temperature (e.g., 30°C) for a defined contact time (e.g., 24 hours).
- Washing: After the incubation period, separate the immobilized enzyme from the solution by centrifugation or filtration. Wash the immobilized preparation thoroughly with the sodium acetate buffer to remove any unbound enzyme.
- Storage: The dextransucrase covalently immobilized on Eupergit C 250L can be stored at 4°C.

Protocol 3: Entrapment of Dextransucranase in Calcium Alginate Beads

This protocol describes the physical entrapment of dextransucrase within a calcium alginate gel matrix.

Materials:

- Dextransucrase solution
- Sodium alginate powder
- Calcium chloride (CaCl₂) solution (0.2 M)
- Syringe with a needle

Procedure:

- Prepare Sodium Alginate Solution: Prepare a 2-3% (w/v) sodium alginate solution by slowly adding the powder to distilled water while stirring to avoid clumping. Allow the solution to stand to remove air bubbles.

- **Enzyme-Alginate Mixture:** Mix the dextransucrase solution with the sodium alginate solution. The enzyme concentration can be adjusted based on the desired activity of the final beads.
- **Bead Formation:**
 - Draw the enzyme-alginate mixture into a syringe fitted with a needle.
 - Extrude the mixture dropwise into a gently stirring 0.2 M CaCl₂ solution.
 - Spherical beads will form instantly as the alginate cross-links with the calcium ions.
- **Curing:** Allow the beads to cure in the CaCl₂ solution for at least 30-60 minutes to ensure complete gelation.
- **Washing:** Decant the CaCl₂ solution and wash the beads several times with distilled water or buffer to remove excess calcium chloride and any surface-adhered enzyme.
- **Storage:** The dextransucrase-loaded calcium alginate beads can be stored in a suitable buffer at 4°C.

Protocol 4: Continuous Leucrose Synthesis in a Packed Bed Reactor

This protocol outlines the setup and operation of a packed bed reactor for the continuous synthesis of **leucrose** using immobilized dextransucrase.

Materials:

- Immobilized dextransucrase (from Protocol 1, 2, or 3)
- Packed bed reactor column
- Peristaltic pump
- Substrate solution: Sucrose and fructose dissolved in 20 mM sodium acetate buffer (pH 5.4). Concentrations can be varied (e.g., 100 g/L sucrose and 400 g/L fructose).
- Product collection vessel

Procedure:

- **Reactor Packing:** Carefully pack the reactor column with the immobilized dextransucrase preparation, avoiding the formation of air bubbles or channels.
- **Equilibration:** Equilibrate the packed bed by pumping the reaction buffer (without substrates) through the column for a sufficient period.
- **Continuous Synthesis:**
 - Pump the substrate solution through the packed bed reactor at a constant, controlled flow rate. The flow rate will determine the residence time of the substrates in the reactor and thus the extent of conversion.
 - Maintain the reactor at the optimal temperature for the immobilized enzyme (e.g., 30-35°C).
- **Product Collection:** Collect the effluent from the reactor, which contains **leucrose**, unreacted substrates, and byproducts.
- **Monitoring and Analysis:** Periodically take samples from the effluent to analyze the concentrations of **leucrose**, sucrose, and fructose using the HPLC method described in Protocol 5. This allows for the monitoring of reaction progress and enzyme stability over time.

Protocol 5: Quantification of Leucrose, Sucrose, and Fructose by HPLC

This protocol provides a method for the simultaneous quantification of **leucrose**, sucrose, and fructose using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Materials and Equipment:

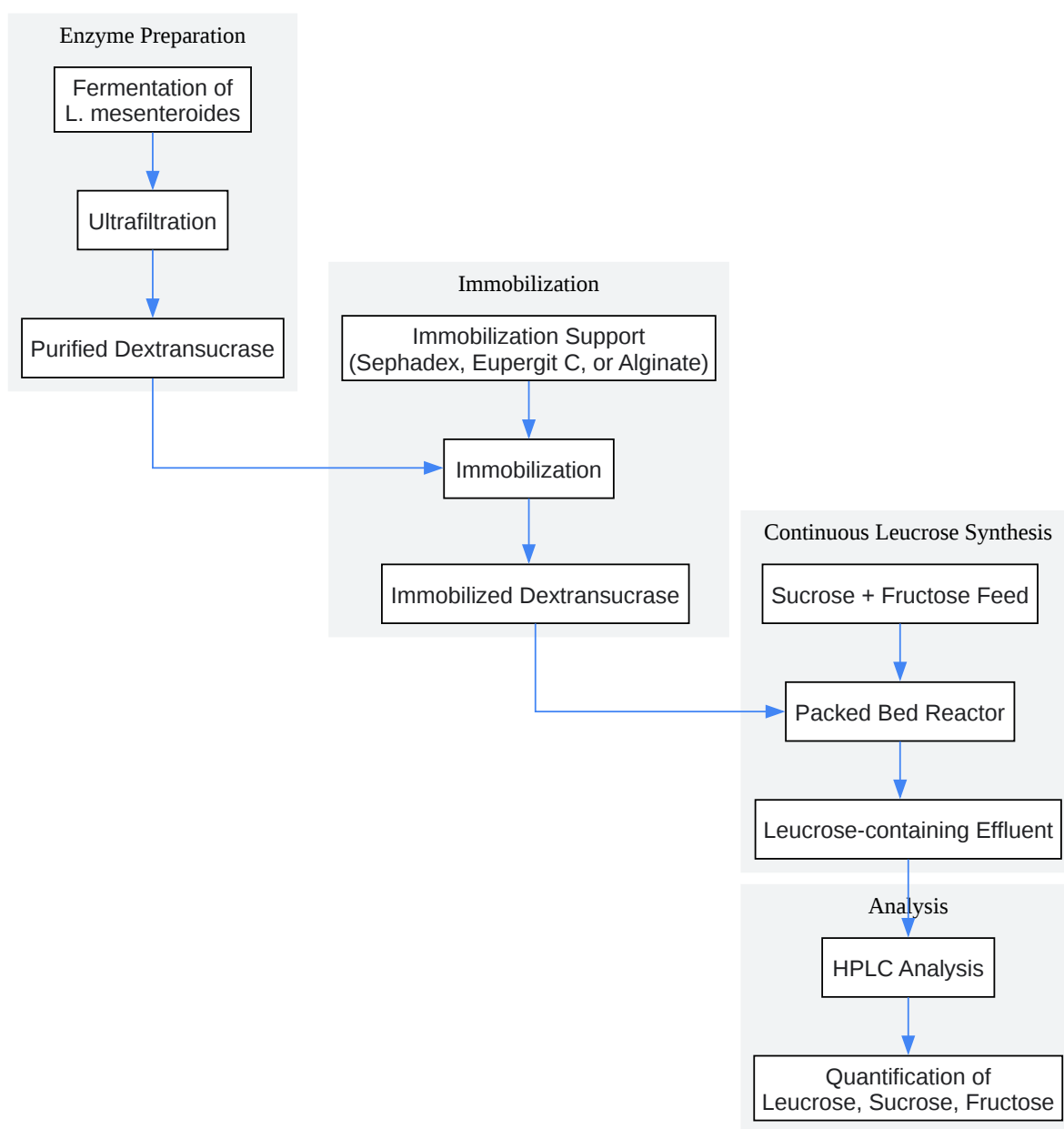
- High-Performance Liquid Chromatography (HPLC) system equipped with a Refractive Index (RI) detector

- Amino column (e.g., 5 μm , 4.6 x 250 mm)
- Mobile phase: Acetonitrile and HPLC-grade water (e.g., 75:25 v/v)
- Standard solutions of **leucrose**, sucrose, and fructose of known concentrations
- Syringe filters (0.45 μm)

Procedure:

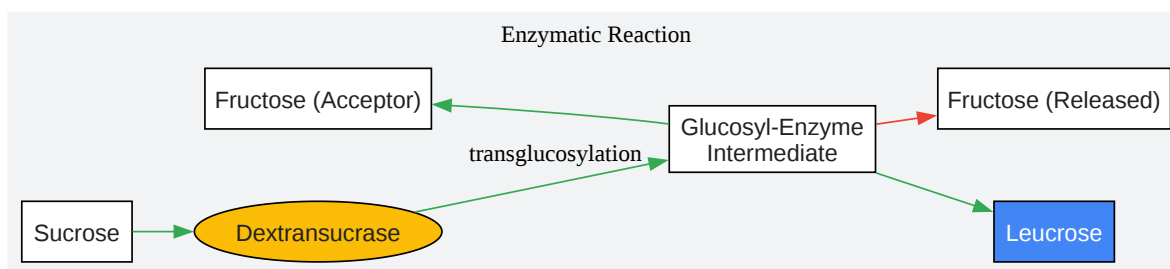
- Sample Preparation:
 - Dilute the reaction samples with HPLC-grade water to bring the sugar concentrations within the linear range of the detector.
 - Filter the diluted samples through a 0.45 μm syringe filter to remove any particulate matter.
- HPLC Analysis:
 - Set the HPLC system parameters:
 - Column Temperature: e.g., 35°C
 - Flow Rate: e.g., 0.9 mL/min
 - Injection Volume: e.g., 10 μL
 - Run the prepared standard solutions to generate a calibration curve for each sugar.
 - Inject the prepared samples and record the chromatograms.
- Data Analysis:
 - Identify the peaks for **leucrose**, sucrose, and fructose based on their retention times determined from the standard runs.
 - Quantify the concentration of each sugar in the samples by comparing their peak areas to the calibration curves.

Mandatory Visualizations



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Caption: Experimental workflow for continuous **leucrose** synthesis.



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Caption: Dextranucrase reaction mechanism for **leucrose** synthesis.

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References

- 1. researchgate.net [researchgate.net]
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